![molecular formula C11H11N3O2S2 B1519002 2-{[4-环丙基-5-(噻吩-2-基)-4H-1,2,4-三唑-3-基]硫代}乙酸 CAS No. 1039819-10-7](/img/structure/B1519002.png)
2-{[4-环丙基-5-(噻吩-2-基)-4H-1,2,4-三唑-3-基]硫代}乙酸
描述
“2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a chemical compound with the CAS Number: 1039819-10-7 . It has a molecular weight of 281.36 .
Molecular Structure Analysis
The compound’s IUPAC name is “{[4-cyclopropyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” and its InChI Code is "1S/C11H11N3O2S2/c15-9(16)6-18-11-13-12-10(8-2-1-5-17-8)14(11)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,15,16)" .科学研究应用
Pharmaceutical Drug Development
This compound, due to the presence of a thiophene ring, is significant in the development of pharmaceutical drugs. Thiophene derivatives are known for their wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities . The specific structure of this compound could be explored for its potential efficacy in treating diseases that require modulation of biological pathways.
Antimicrobial Agents
The triazole and thiophene moieties present in the compound are often associated with antimicrobial properties. Research could focus on synthesizing new derivatives that enhance these properties for use as potent antimicrobial agents against resistant strains of bacteria and fungi .
Anti-Cancer Agents
The structural complexity of this compound makes it a candidate for anti-cancer research. Its ability to interact with various biological targets can be harnessed to develop novel anti-cancer agents, particularly those that target specific pathways involved in cancer cell proliferation .
Agricultural Chemicals
Compounds with thiophene rings have been used in the development of agricultural chemicals, particularly as insecticides and herbicides. The unique structure of this compound could lead to the creation of more effective and environmentally friendly agricultural chemicals .
Material Science
In material science, the compound’s molecular framework could be utilized in the synthesis of organic semiconductors due to the conductive nature of thiophene. This application could revolutionize the production of electronic devices, offering a more sustainable alternative to traditional materials .
Enzyme Inhibition
The triazole component is known for its role in enzyme inhibition. This compound could be studied for its potential to inhibit specific enzymes that are crucial in disease progression, offering a new approach to treat various illnesses .
Analytical Chemistry
Due to its unique chemical structure, this compound can serve as a standard or reagent in analytical procedures, helping to identify or quantify other substances through techniques like chromatography or spectrometry .
Chemical Synthesis
Lastly, this compound can act as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for various chemical modifications, making it a valuable tool in synthetic chemistry for creating a diverse array of chemical entities .
安全和危害
属性
IUPAC Name |
2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c15-9(16)6-18-11-13-12-10(8-2-1-5-17-8)14(11)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRFQJKADVXZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=C2SCC(=O)O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



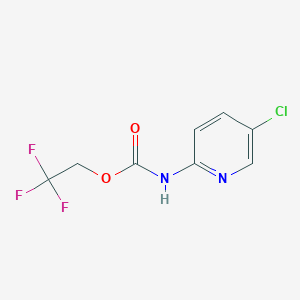
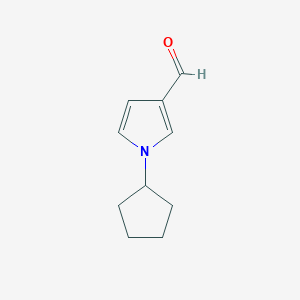

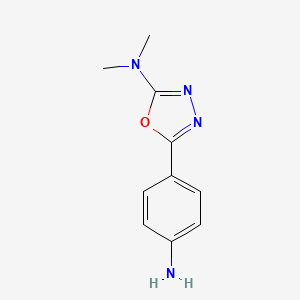

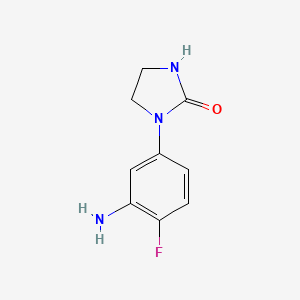
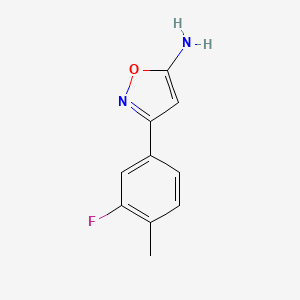
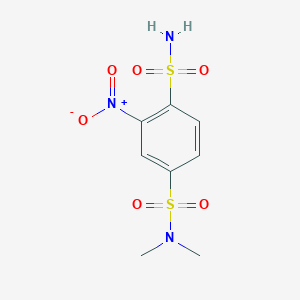
![2-[2-(Ethylamino)ethoxy]ethan-1-ol](/img/structure/B1518933.png)




